3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione -

3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione

Catalog Number: EVT-4090963
CAS Number:
Molecular Formula: C19H16N2O2
Molecular Weight: 304.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071)

  • Compound Description: AEB071 is a potent and selective inhibitor of protein kinase C (PKC) isotypes, exhibiting immunomodulatory effects by inhibiting early T cell activation. Its binding mode to PKCs, initially proposed through molecular modeling, was confirmed by X-ray analysis. []
  • Relevance: Both AEB071 and the target compound, 3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione, share a core structure consisting of an indole moiety directly linked to a pyrrole-2,5-dione ring. The presence of different substituents on the pyrrole-2,5-dione ring in each molecule contributes to their unique properties and biological activities. []

3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763)

  • Compound Description: SB216763 acts as both a glycogen synthase kinase-3β (GSK-3β) inhibitor and a partial agonist of the aryl hydrocarbon receptor (AhR). It demonstrates cardioprotective effects by inhibiting the mitochondrial permeability transition pore (mPTP) and reducing infarct size during ischemia-reperfusion injury. Additionally, SB216763 induces cytochrome P450 1a1 (Cyp1a1) expression through AhR activation, independent of GSK3 and the β-catenin pathway. [, ]
  • Relevance: SB216763 and 3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione both feature a 1-methyl-1H-indol-3-yl substituent attached to the pyrrole-2,5-dione core. The presence of a dichlorophenyl group in SB216763 instead of a 2-methylphenyl group in the target compound contributes to their differing pharmacological profiles. [, ]

3-(1H-indol-3-yl)-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids

  • Compound Description: This class of compounds acts as insulin receptor activators. Replacing the typical hydroxyquinone moiety with a hydroxyfuroic acid distinguishes this group. Compound 28 within this class exhibits comparable insulin receptor activation potential to Merck's compound 2, which has a dihydroxybenzoquinone scaffold. []
  • Relevance: Although structurally distinct from the target compound, 3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione, this group shares a common indole moiety. The presence of two indole rings and a hydroxyfuroic acid in these compounds distinguishes them from the target compound, which features a single indole group linked to a pyrrolidinedione ring. []

3,4-Bis[1-(prop-2-ynyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione

  • Compound Description: This compound features two indole ring systems directly linked to a pyrrole-2,5-dione ring. In its crystal structure, molecules are connected through N—H⋯O hydrogen bonds, forming inversion dimers and generating R22(8) rings. Additionally, weak π–π stacking interactions are observed. []

N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides

  • Compound Description: This series of compounds was synthesized and tested for potential antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Compounds with a combination of 2-(4-flurophenyl)- and 5-(4-fluorophenyl) or 2-(4-flurophenyl)- and 4-fluorostyryl groups, such as 3(a,f) and 4(a,g), demonstrated significant activity. Theoretical molecular docking studies suggest their antiplasmodial activity might stem from inhibiting the parasite lactate dehydrogenase (pLDH) by blocking the NAD+ entrance. []

2-(2′,5′-Disubstituted-1′H-indol-3′-yl)-1H-benzo[d]imidazoles

  • Compound Description: This class of compounds was synthesized using a MK-10 clay-catalyzed method, involving the condensation of 2,5-disubstituted 3-cyanoacetyl indoles with orthophenylenediamines. Reactions were performed under various conditions, including conventional heating, microwave irradiation under solventless conditions, and with DMF or DMF on MK-10 clay. []

2,5-disubstituted 1,3,4-thiadiazoles

  • Compound Description: This series of compounds, specifically N'-{5-[(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl}-N4-(4-substituted benzaldehyde)-semicarbazones, N1-{5-[(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl}-N4-[1-(4-substituted phenyl)ethanone]-semicarbazones, and N1-{5-[(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl}-N4-[1-(4-substituted phenyl) (phenyl) methanone]-semicarbazones, were synthesized and evaluated for their anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous pentylenetrtrazole (scPFZ) models. []

4-(1H-indol-3-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione

  • Compound Description: This group of compounds was synthesized by reacting 4-hydroxy-2H-chromen-2-one with indole aldehydes and urea/thiourea in the presence of L-proline as a catalyst in ethanol. Compound 4b within this series exhibited noteworthy cytotoxicity against HepG2 and MDA-MB-231 cancer cells with IC50 values of 8.1 and 9.2 μM, respectively. In silico studies indicated favorable binding energy (-7.8 kcal/mol) for compound 4b compared to the co-crystal ligand (LS5) in inhibiting the human cyclin-dependent kinase 2 (CDK2) protein. []

Properties

Product Name

3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione

IUPAC Name

3-(1H-indol-3-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

InChI

InChI=1S/C19H16N2O2/c1-12-6-2-5-9-17(12)21-18(22)10-14(19(21)23)15-11-20-16-8-4-3-7-13(15)16/h2-9,11,14,20H,10H2,1H3

InChI Key

ALSBLGNLDWLSQW-UHFFFAOYSA-N

Solubility

>45.7 [ug/mL]

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.